![molecular formula C17H21NO2 B019935 4-Hydroxyatomoxetine CAS No. 435293-66-6](/img/structure/B19935.png)
4-Hydroxyatomoxetine
Overview
Description
4-Hydroxyatomoxetine is a major active metabolite of atomoxetine, a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention deficit hyperactivity disorder (ADHD). This compound is formed through the hydroxylation of atomoxetine and has been found to have significant pharmacological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyatomoxetine involves the hydroxylation of atomoxetine. This reaction is primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6). The hydroxylation occurs at the aromatic ring of atomoxetine, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar pathway, utilizing CYP2D6 for the hydroxylation process. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then isolated and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyatomoxetine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Glucuronidation: This is a major pathway where this compound is conjugated with glucuronic acid to form this compound-O-glucuronide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Glucuronidation: This reaction typically occurs in the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase.
Major Products Formed:
This compound-O-glucuronide: This is the primary metabolite formed through glucuronidation.
Scientific Research Applications
Pharmacokinetics and Metabolism
4-Hydroxyatomoxetine is formed through the metabolism of atomoxetine by the cytochrome P450 enzyme CYP2D6. This metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of atomoxetine. The conversion of atomoxetine to 4-HAT results in a compound that is equipotent to atomoxetine itself but is subsequently glucuronidated to form 4-HAT-O-glucuronide, which is inactive and circulates at low concentrations in plasma .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax (Maximum Concentration) | Varies based on CYP2D6 activity |
AUC (Area Under Curve) | Significantly affected by genetic polymorphisms |
Half-life | Approximately 5 hours |
The pharmacokinetic profile of 4-HAT is influenced by genetic variations in CYP2D6, which demonstrate substantial inter-individual variability. For instance, individuals with reduced CYP2D6 activity may experience higher systemic exposure to atomoxetine and its metabolites, leading to an increased risk of adverse effects .
Clinical Implications
The clinical relevance of this compound extends to its role in optimizing ADHD treatment. Given that 4-HAT is equipotent to atomoxetine, understanding its pharmacokinetics allows for better individualized dosing strategies, particularly in populations with varying CYP2D6 activity. Studies have shown that adjusting atomoxetine doses based on CYP2D6 genotype can enhance therapeutic efficacy while minimizing side effects .
Case Studies and Research Findings
- Individualized Dosing : A population pharmacokinetic analysis demonstrated that children with ADHD showed significant variability in the clearance rates of atomoxetine and its metabolites based on their CYP2D6 activity scores. This study supports the notion that personalized dosing regimens could improve treatment outcomes .
- Adverse Effects Correlation : Research has indicated a correlation between decreased CYP2D6 enzyme activity and increased exposure to atomoxetine, leading to higher incidences of side effects such as sedation and gastrointestinal disturbances. Monitoring these effects can inform clinical decisions regarding dose adjustments .
- Therapeutic Monitoring : Another study highlighted the importance of therapeutic drug monitoring in patients receiving atomoxetine treatment. By measuring plasma levels of both atomoxetine and 4-HAT, clinicians can make informed decisions about dosage modifications to achieve optimal therapeutic ranges .
Mechanism of Action
4-Hydroxyatomoxetine exerts its effects primarily through the inhibition of the norepinephrine transporter. This inhibition prevents the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing neurotransmission. Additionally, this compound has been found to interact with opioid receptors, acting as an antagonist at μ-opioid receptors and a partial agonist at κ-opioid receptors .
Comparison with Similar Compounds
Atomoxetine: The parent compound from which 4-Hydroxyatomoxetine is derived.
N-Desmethylatomoxetine: Another metabolite of atomoxetine with distinct pharmacological properties.
Comparison: this compound is unique in its dual action as a norepinephrine reuptake inhibitor and its interaction with opioid receptors. This dual activity distinguishes it from other metabolites like N-Desmethylatomoxetine, which primarily acts on the norepinephrine transporter .
Biological Activity
4-Hydroxyatomoxetine (4-HAT) is a significant metabolite of atomoxetine, a norepinephrine reuptake inhibitor primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD). Understanding the biological activity of 4-HAT is crucial for optimizing atomoxetine therapy and personalizing treatment based on genetic factors influencing drug metabolism.
Metabolism and Pharmacokinetics
This compound is formed through the metabolic action of cytochrome P450 enzyme CYP2D6, which oxidizes atomoxetine. This process is critical as it influences the pharmacokinetics and pharmacodynamics of atomoxetine.
Key Pharmacokinetic Parameters
The pharmacokinetics of 4-HAT are characterized by its rapid glucuronidation to form this compound-O-glucuronide, rendering it inactive. The concentration of 4-HAT in plasma is significantly lower than that of atomoxetine, typically around 1.3% of the latter's maximum plasma concentration (C_max) .
Table 1: Pharmacokinetic Parameters of Atomoxetine and this compound
Parameter | Atomoxetine | This compound |
---|---|---|
C_max | Higher (~100%) | ~1.3% |
Half-life (t_1/2) | Variable (7-12 hrs) | Shorter |
Clearance (CL/F) | Variable (7-fold across CYP2D6 genotypes) | Low |
Biological Activity
Research indicates that 4-HAT exhibits similar norepinephrine transporter (NET) inhibition properties to atomoxetine, suggesting that it may contribute to the therapeutic effects observed in patients. However, its lower plasma levels compared to atomoxetine imply that its direct contribution to clinical efficacy might be limited .
Genetic Variability in Metabolism
The activity of CYP2D6 varies significantly among individuals due to genetic polymorphisms. Those classified as poor metabolizers (PMs) experience prolonged half-lives and higher plasma concentrations of atomoxetine and its metabolites, including 4-HAT. For example, individuals with two non-functional alleles can have a C_max for atomoxetine that is up to 5.7 times higher than extensive metabolizers (EMs) . This genetic variability necessitates careful consideration when dosing atomoxetine to avoid adverse effects.
Clinical Implications
Clinical studies have shown that variations in CYP2D6 genotype can lead to significant differences in the pharmacokinetics of both atomoxetine and 4-HAT. For instance, patients with the CYP2D6*10/*10 genotype displayed increased exposure to atomoxetine and its metabolites, which could heighten the risk of side effects .
Case Study: Pharmacogenomic Impact on Atomoxetine Therapy
A study involving ADHD patients demonstrated that those with reduced CYP2D6 activity had a higher incidence of adverse reactions when treated with standard doses of atomoxetine. Adjustments based on genetic testing improved tolerability and efficacy in these patients .
Properties
IUPAC Name |
3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)O[C@H](CCNC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195869 | |
Record name | 4-Hydroxyatomoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435293-66-6 | |
Record name | 4-Hydroxyatomoxetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0435293666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyatomoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYATOMOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2XYC0A9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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